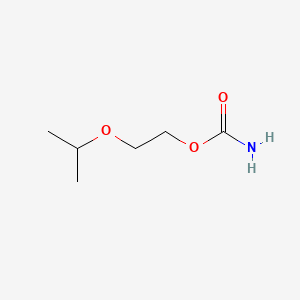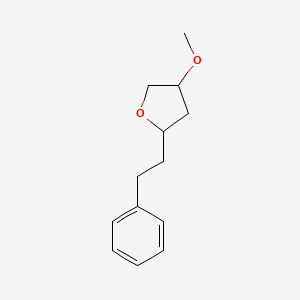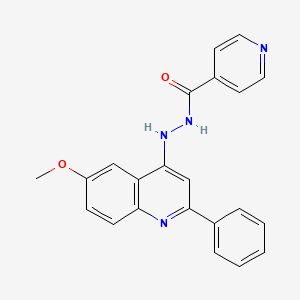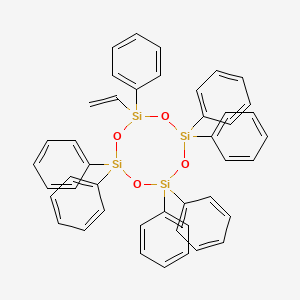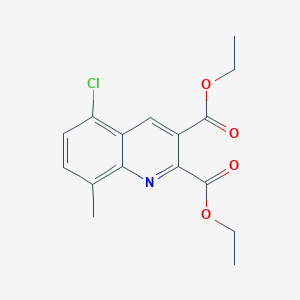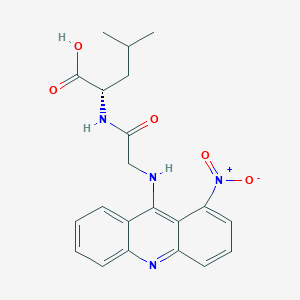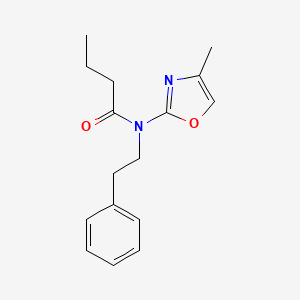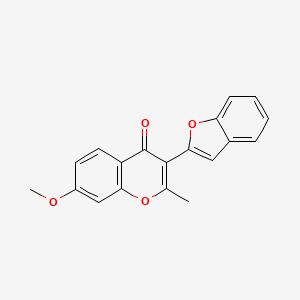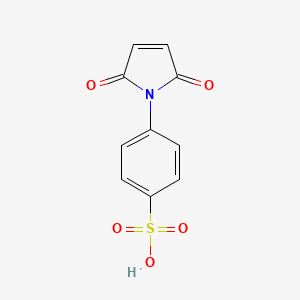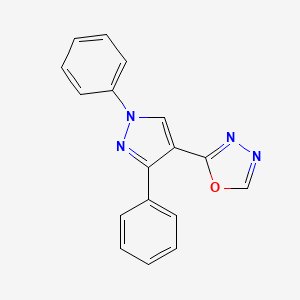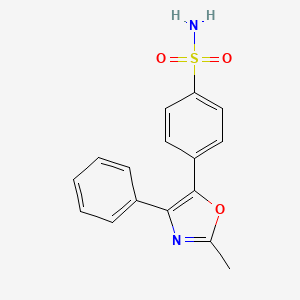
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide is a chemical compound with the molecular formula C13H22N2O2 It belongs to the class of oxazole derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide typically involves the reaction of hexanoyl chloride with N-butyl-4-methyloxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexanoyl chloride+N-butyl-4-methyloxazoleBaseN-Butyl-N-(4-methyloxazol-2-yl)hexanamide+HCl
Industrial Production Methods
Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce saturated amides.
科学的研究の応用
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and chemical products.
作用機序
The mechanism by which N-Butyl-N-(4-methyloxazol-2-yl)hexanamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its anti-allergic properties are attributed to the inhibition of the immunological release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized cells . This inhibition prevents the cascade of events leading to allergic reactions.
類似化合物との比較
Similar Compounds
Isamoxole: A compound with a similar structure, known for its anti-allergic properties.
N-Butyl-N-(4-methyloxazol-2-yl)propanamide: Another oxazole derivative with comparable biological activities.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
57067-77-3 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide |
InChI |
InChI=1S/C14H24N2O2/c1-4-6-8-9-13(17)16(10-7-5-2)14-15-12(3)11-18-14/h11H,4-10H2,1-3H3 |
InChIキー |
BJHKZNNKWMESRC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N(CCCC)C1=NC(=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
